Cas no 2172372-06-2 (3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid)

3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid
- 3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid
- EN300-1579241
- 2172372-06-2
-
- Inchi: 1S/C28H32N2O5/c31-26(30-25(15-27(32)33)18-6-5-7-18)14-17-12-19(13-17)29-28(34)35-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-4,8-11,17-19,24-25H,5-7,12-16H2,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: OUWOBDLAGCXENX-UHFFFAOYSA-N
- SMILES: O=C(CC1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)C1CCC1
Computed Properties
- Exact Mass: 476.23112213g/mol
- Monoisotopic Mass: 476.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 755
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579241-0.25g |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1579241-0.1g |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1579241-0.5g |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1579241-5000mg |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1579241-250mg |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1579241-500mg |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1579241-1000mg |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1579241-0.05g |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1579241-5.0g |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1579241-10.0g |
3-cyclobutyl-3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}propanoic acid |
2172372-06-2 | 10g |
$14487.0 | 2023-06-04 |
3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid Related Literature
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid
Comprehensive Analysis of 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid (CAS No. 2172372-06-2)
In the rapidly evolving field of medicinal chemistry and peptide synthesis, 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid (CAS No. 2172372-06-2) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a cyclobutyl moiety and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, plays a pivotal role in the synthesis of peptide-based therapeutics. Researchers and pharmaceutical developers are increasingly focusing on this compound due to its unique properties, which facilitate the construction of complex peptide chains with high precision and yield.
The Fmoc-protected amino acid derivative is particularly valuable in solid-phase peptide synthesis (SPPS), a technique widely employed in the production of peptides for drug discovery and development. The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for selective deprotection under mild basic conditions. This attribute is crucial for minimizing side reactions and ensuring the integrity of the peptide backbone. Moreover, the incorporation of a cyclobutyl ring enhances the conformational rigidity of the resulting peptides, potentially improving their binding affinity and metabolic stability.
Recent advancements in peptide-based therapeutics have spurred a surge in demand for high-quality building blocks like 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid. The compound's compatibility with automated synthesizers and its ability to form stable amide bonds make it indispensable for researchers exploring treatments for conditions such as diabetes, cancer, and neurodegenerative diseases. Notably, the Fmoc strategy is favored over alternative methods due to its scalability and environmental friendliness, aligning with the growing emphasis on sustainable chemistry practices.
From a structural perspective, the cyclobutylacetamido segment of the molecule introduces steric constraints that can influence the three-dimensional architecture of synthesized peptides. This feature is particularly relevant in the design of cyclic peptides, which are gaining traction as next-generation therapeutics due to their enhanced target specificity and resistance to enzymatic degradation. The compound's propanoic acid terminus further provides a reactive handle for conjugation or further functionalization, expanding its utility in bioconjugation and prodrug development.
In the context of drug discovery, the precise control over peptide sequence and stereochemistry offered by 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid is invaluable. The pharmaceutical industry is increasingly leveraging such building blocks to develop peptide-drug conjugates (PDCs), which combine the selectivity of peptides with the potency of small-molecule drugs. This approach is particularly promising in oncology, where PDCs can deliver cytotoxic payloads directly to tumor cells while minimizing off-target effects.
Quality control and analytical characterization of 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid are critical to ensure its performance in synthetic applications. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the compound's purity and structural integrity. These analytical methods are essential for meeting the stringent requirements of regulatory agencies and maintaining consistency in large-scale production.
As the demand for peptide therapeutics continues to grow, the importance of reliable and high-purity building blocks like 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid cannot be overstated. The compound's versatility and compatibility with modern synthetic methodologies position it as a cornerstone of peptide chemistry. Future research is likely to explore its applications in emerging areas such as cell-penetrating peptides (CPPs) and peptide vaccines, further expanding its impact on biomedical science.
In summary, 3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid (CAS No. 2172372-06-2) represents a critical tool in the arsenal of peptide chemists and pharmaceutical researchers. Its unique structural features, combined with its role in Fmoc-based SPPS, make it indispensable for the development of next-generation therapeutics. As the field of peptide-based medicine advances, this compound is poised to play an even greater role in addressing unmet medical needs and improving patient outcomes.
2172372-06-2 (3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid) Related Products
- 624-75-9(Iodoacetonitrile)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)




